molecular formula C18H21ClN2O4S B2909333 Benzo[d][1,3]dioxol-5-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride CAS No. 1351606-91-1

Benzo[d][1,3]dioxol-5-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride

Cat. No. B2909333
M. Wt: 396.89
InChI Key: XNQIWBUDIWSLFR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzo[d][1,3]dioxol-5-yl group, which is a benzene ring fused with a 1,3-dioxole ring. It also has a piperazine ring, which is a heterocyclic amine, and a thiophene ring, which is a sulfur-containing aromatic compound .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the desired stereochemistry and the availability of starting materials .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups. The presence of aromatic rings could lead to delocalized pi electrons, contributing to the compound’s stability .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the piperazine ring might undergo reactions typical of amines, such as acylation or alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .

Safety And Hazards

The safety and hazards associated with the compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling any new compound .

Future Directions

Future research could involve synthesizing the compound and testing its biological activity. If it shows promising activity, it could be further optimized and potentially developed into a drug .

properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S.ClH/c21-14(17-2-1-9-25-17)11-19-5-7-20(8-6-19)18(22)13-3-4-15-16(10-13)24-12-23-15;/h1-4,9-10,14,21H,5-8,11-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQIWBUDIWSLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=CC4=C(C=C3)OCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d][1,3]dioxol-5-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride

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